(1-Ethylcyclobutyl)methanethiol
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Overview
Description
(1-Ethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors. This compound features a cyclobutyl ring substituted with an ethyl group and a methanethiol group, making it a unique structure among thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclobutyl)methanethiol can be achieved through several methodsThe reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylcyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For this compound, this reaction can be facilitated by oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides formed from the oxidation of this compound can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Disulfides.
Reduction: Regeneration of the original thiol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(1-Ethylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce thiol groups into larger molecules.
Biology: Employed in the study of protein structures and functions, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential use in drug development, especially in designing molecules that can interact with thiol-sensitive biological targets.
Mechanism of Action
The mechanism of action of (1-Ethylcyclobutyl)methanethiol involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can alter the protein’s structure and function .
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a single carbon atom.
Ethanethiol (C2H5SH): A thiol with an ethyl group.
Cyclobutanethiol (C4H7SH): A thiol with a cyclobutyl ring.
Uniqueness
(1-Ethylcyclobutyl)methanethiol is unique due to its combination of a cyclobutyl ring and an ethyl group, which imparts distinct chemical properties compared to simpler thiols. This unique structure allows it to participate in specific reactions and applications that other thiols may not be suitable for .
Properties
Molecular Formula |
C7H14S |
---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(1-ethylcyclobutyl)methanethiol |
InChI |
InChI=1S/C7H14S/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3 |
InChI Key |
NXPDABKHJCQDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CS |
Origin of Product |
United States |
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